molecular formula C6H10N2O2 B7921074 1-(2-Amino-acetyl)-pyrrolidin-3-one

1-(2-Amino-acetyl)-pyrrolidin-3-one

Cat. No.: B7921074
M. Wt: 142.16 g/mol
InChI Key: QDOMZSUICVWLIC-UHFFFAOYSA-N
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Description

1-(2-Amino-acetyl)-pyrrolidin-3-one is a heterocyclic organic compound that features a pyrrolidinone ring with an amino-acetyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-acetyl)-pyrrolidin-3-one can be synthesized through several methods. One common approach involves the reaction of acyl chlorides with primary amines. For instance, the reaction between ethanoyl chloride and ethylamine can produce a mixture of N-ethylethanamide and ethylammonium chloride . This method can be adapted to synthesize this compound by using appropriate starting materials and reaction conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-acetyl)-pyrrolidin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2-Amino-acetyl)-pyrrolidin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Amino-acetyl)-pyrrolidin-3-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-acetyl)-pyrrolidin-3-one is unique due to its specific combination of a pyrrolidinone ring and an amino-acetyl substituent. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(2-aminoacetyl)pyrrolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c7-3-6(10)8-2-1-5(9)4-8/h1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOMZSUICVWLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1=O)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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